molecular formula C20H23N5O B11226012 4-methoxy-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

4-methoxy-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11226012
M. Wt: 349.4 g/mol
InChI Key: VUCBEJNONPVPIN-UHFFFAOYSA-N
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Description

4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxy group, a tetrazole ring, and a cyclopentyl group attached to an aniline moiety

Preparation Methods

The synthesis of 4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.

    Coupling with Aniline: The final step involves coupling the tetrazole-cyclopentyl intermediate with an aniline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic the carboxylate group in biological molecules, allowing the compound to interact with proteins and enzymes in a similar manner.

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE include other aniline derivatives with different substituents on the aromatic ring or variations in the heterocyclic moiety. Some examples include:

  • 4-Methoxy-N-(4-nitrobenzyl)aniline
  • 4-Methoxy-N-methylaniline
  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

The uniqueness of 4-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE lies in its combination of a methoxy group, a tetrazole ring, and a cyclopentyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

4-methoxy-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C20H23N5O/c1-15-6-5-7-17(14-15)25-19(22-23-24-25)20(12-3-4-13-20)21-16-8-10-18(26-2)11-9-16/h5-11,14,21H,3-4,12-13H2,1-2H3

InChI Key

VUCBEJNONPVPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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